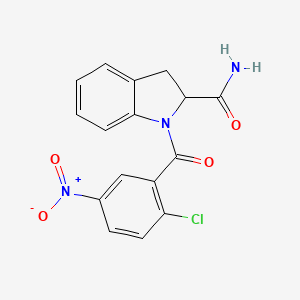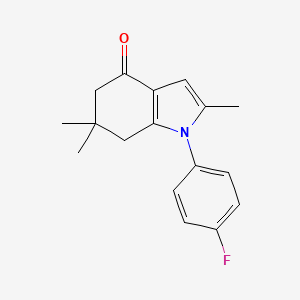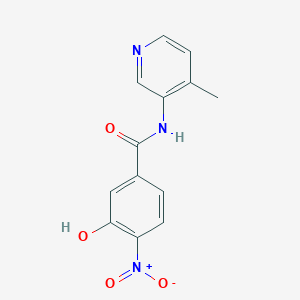
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including acylation, hydrogenation, and esterification reactions. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid . Similarly, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide has been characterized using various spectroscopic methods such as NMR, IR, and X-ray diffractometry. For example, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide include C–H bond functionalization, which is facilitated by the presence of directing groups such as N,O-bidentate motifs . These reactions are important for further functionalization and derivatization of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, such as solubility, melting point, and stability, can be inferred from their synthesis and structural analysis. For example, the purity and specific activity of a synthesized compound were determined using HPLC and radiochemical methods . These properties are essential for the practical application and handling of the compound.
Scientific Research Applications
1. Bioactivation and DNA Interactions
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a related compound, demonstrates significant bioactivity through its ability to form DNA-DNA interstrand crosslinks in cells. This characteristic, derived from its bioreduction by the enzyme DT diaphorase, emphasizes its potential in cytotoxic applications and targeted therapies (Knox, Friedlos, Marchbank, & Roberts, 1991).
2. Crystal Structure Analysis
N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, a structurally similar compound, has been synthesized and studied using single-crystal X-ray diffractometry. Insights from this research are valuable for understanding molecular orientations and interactions, which can be critical in the design of new drugs and materials (Zong & Wang, 2009).
3. Antimicrobial and Cytotoxic Activities
Compounds like 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide, derived from the endophytic fungus Botryosphaeria dothidea, show promising antimicrobial, antioxidant, and cytotoxic activities. Such findings highlight the potential of these compounds in developing new antimicrobial and anticancer agents (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).
4. Interaction with Metal Ions
Studies on N-(methylthiazol-2-yl)nitrobenzamide and its isomers, including compounds with similar structures to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, reveal selective interactions with metal ions like Cu²⁺ and Fe²⁺/³⁺. This specificity suggests potential applications in metal ion detection and separation processes (Phukan, Goswami, & Baruah, 2015).
5. Chemotherapeutic Activity
Similar compounds, such as 4-iodo-3-nitrobenzamide, show potential chemotherapeutic activity by undergoing metabolic reduction and inducing cell death in tumor cells. This highlights the therapeutic potential of nitrobenzamide derivatives in cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).
Mechanism of Action
properties
IUPAC Name |
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-8-4-5-14-7-10(8)15-13(18)9-2-3-11(16(19)20)12(17)6-9/h2-7,17H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKONBNIAXVQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



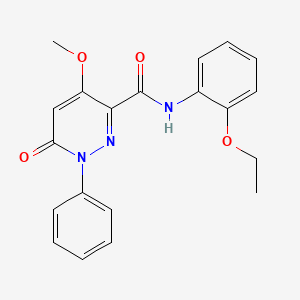
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)

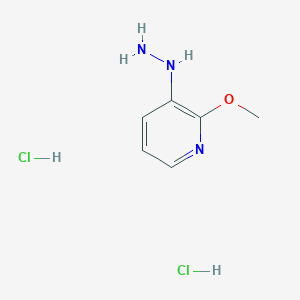

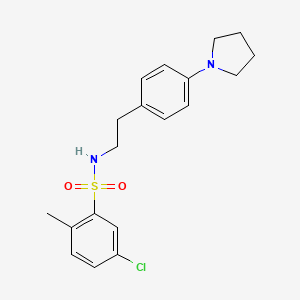
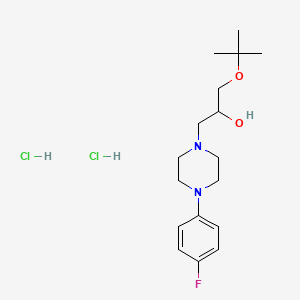
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)

